N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide
Description
This compound features a hybrid structure combining an imidazo[1,2-a]pyrimidine core linked to a phenyl ring substituted with a 3,4,5-trimethoxybenzamide group.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-18-11-15(12-19(29-2)20(18)30-3)21(27)24-16-7-4-6-14(10-16)17-13-26-9-5-8-23-22(26)25-17/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUCKXZLSZWTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that utilize readily available starting materials and catalysts. For instance, the use of silica sulfuric acid, ammonium acetate, and zinc chloride as catalysts in one-pot three-component reactions has been reported . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation reactions using bromine (Br2) or iodine (I2) are typical, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines and amides, which can be further functionalized for specific applications .
Scientific Research Applications
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Core Heterocycle Variations : The target’s imidazo[1,2-a]pyrimidine core differs from imidazo[4,5-b]pyridine (Patent Compound) in ring fusion, which alters electron distribution and steric bulk. This may influence target selectivity .
- Substituent Position: The target’s 3,4,5-trimethoxybenzamide is attached at the phenyl-2-yl position, whereas Compound 3f features an acrylamide at the 4-position of the imidazo[1,2-a]pyrimidinone. This positional difference could affect binding orientation in enzymatic pockets .
- Functional Groups : Fluorinated groups (e.g., trifluoromethyl in Patent Compound) improve metabolic stability but may reduce solubility. The target lacks these, suggesting a trade-off between stability and pharmacokinetic flexibility .
Physicochemical Properties
- Solubility: Analogs with polar substituents (e.g., hydrazinyl in Compound 2c or morpholino in Compound 3f) exhibit better solubility, suggesting opportunities for derivatization of the target compound .
Biological Activity
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
- IUPAC Name : this compound
The compound features an imidazo[1,2-a]pyrimidine core linked to a phenyl group and a trimethoxybenzamide moiety. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response. This inhibition may lead to reduced inflammation and pain relief.
- Targeting ENPP1 : Recent studies indicate that derivatives of imidazo[1,2-a]pyrimidines can act as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase-1 (ENPP1), a negative regulator of the cGAS-STING pathway. This mechanism suggests potential applications in cancer immunotherapy by enhancing immune responses against tumors .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anti-inflammatory Properties : Due to its COX inhibition capabilities, the compound may serve as an anti-inflammatory agent.
- Anticancer Activity : Its ability to modulate immune responses and inhibit ENPP1 suggests potential in cancer treatment strategies .
- Neuroprotective Effects : Some studies have indicated that related compounds can affect neurodegenerative processes by modulating receptor activity in the brain .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
